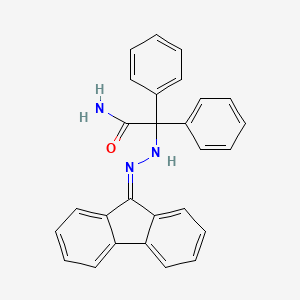
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide typically involves the reaction of fluorenone with hydrazine derivatives under controlled conditions. One common method involves the condensation of fluorenone with hydrazine hydrate in the presence of an acid catalyst to form the fluorenylidene hydrazine intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
作用機序
The mechanism of action of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to antimicrobial and antifungal effects by inhibiting essential biological processes in microorganisms .
類似化合物との比較
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine: Shares the fluorenylidene and hydrazine groups but lacks the diphenylacetamide moiety.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Contains fluorenylidene groups but has a different core structure.
Fluorenone azine derivatives: Similar in having fluorenylidene groups but differ in their overall structure and functional groups.
Uniqueness
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is unique due to its combination of fluorenylidene, hydrazino, and diphenylacetamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
34620-27-4 |
|---|---|
分子式 |
C27H21N3O |
分子量 |
403.5 g/mol |
IUPAC名 |
2-(2-fluoren-9-ylidenehydrazinyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21N3O/c28-26(31)27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)30-29-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,30H,(H2,28,31) |
InChIキー |
JPMLLAFIQXBDEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



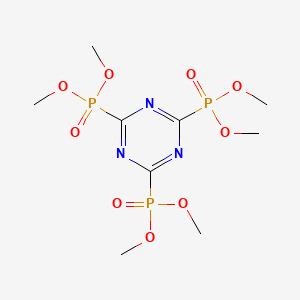
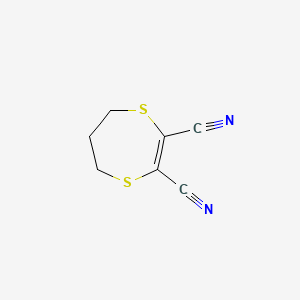
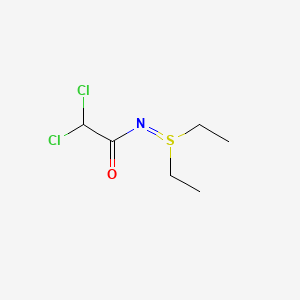

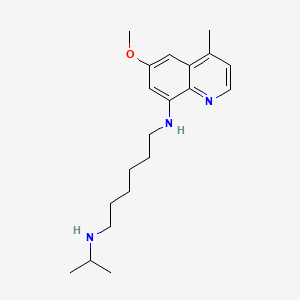

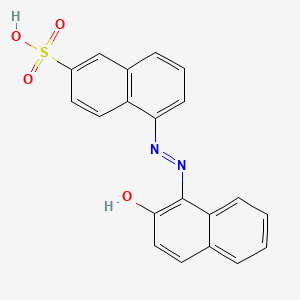

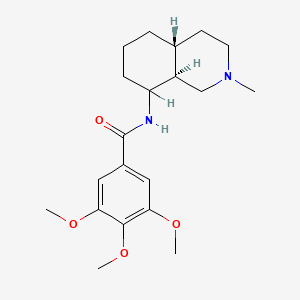
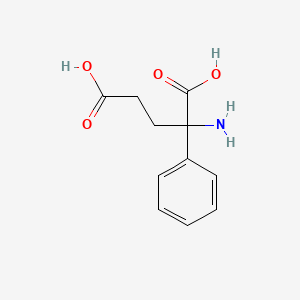
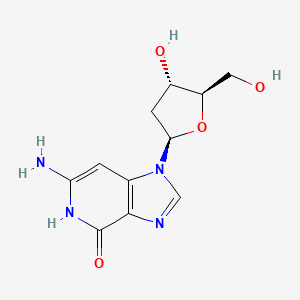
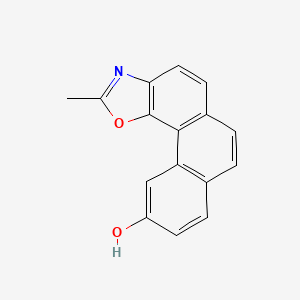
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
